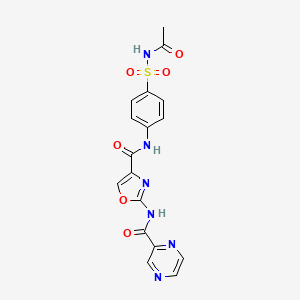
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, commonly known as NSC-743380, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of oxazole-containing molecules and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rajurkar and Pund (2014) details the synthesis of oxazol-5(4H)-one derivatives, including compounds similar to N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. These compounds showed promising antimicrobial and antifungal activities, suggesting potential applications in battling bacterial and fungal infections. The research highlighted the influence of different functional groups on the biological activity of these compounds, particularly noting the enhanced activity with the incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine (Rajurkar & Pund, 2014).
Antitumor and Antimicrobial Activities
In another study, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which were further reacted to yield various derivatives, including pyrazolylisoxazoles. These compounds demonstrated significant inhibition effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. Additionally, they exhibited antimicrobial activity, suggesting their potential use in cancer therapy and infection control (Riyadh, 2011).
Antimicrobial and Anti-Fungal Evaluation
Panchal and Patel (2012) reported on the synthesis of pyrazoline derivatives, displaying significant antimicrobial and anti-fungal activities. This research underlines the potential of such compounds in the development of new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Panchal & Patel, 2012).
Metal-Involved Solvothermal Interconversions
Li et al. (2010) explored the solvothermal reactions involving pyrazinyl substituted azole derivatives, leading to the formation of various crystalline materials with potential applications in material science. This study suggests the versatility of compounds like N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide in material synthesis and design (Li et al., 2010).
Acetylcholinesterase Inhibitor Activity
Elumalai et al. (2014) synthesized novel pyrazinamide condensed tetrahydropyrimidines, which were evaluated for acetyl and butyl cholinesterase inhibitor activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Elumalai et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O6S/c1-10(24)23-30(27,28)12-4-2-11(3-5-12)20-16(26)14-9-29-17(21-14)22-15(25)13-8-18-6-7-19-13/h2-9H,1H3,(H,20,26)(H,23,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHZPOLYBPFTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2929469.png)
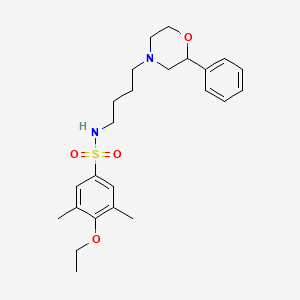
![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)
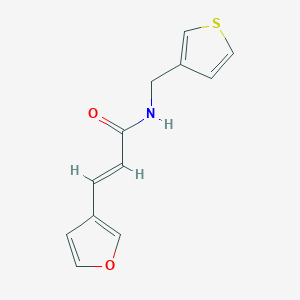
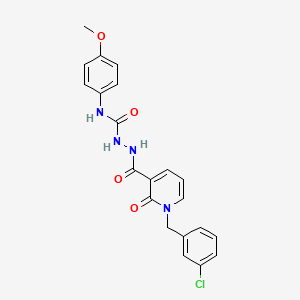
![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)
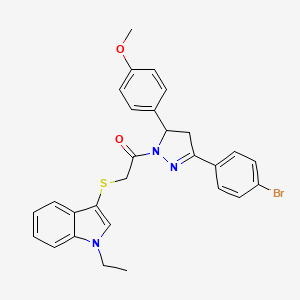
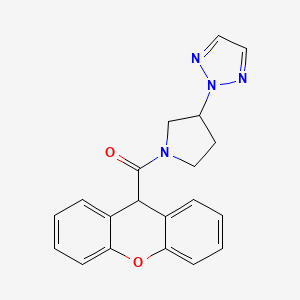


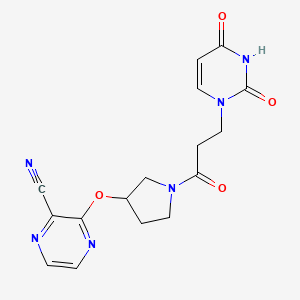
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)
![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)